4-Methylvaleryl chloride
Overview
Description
4-Methylvaleryl chloride, also known as 4-methylpentanoyl chloride, is an organic compound with the molecular formula C6H11ClO. It is a colorless to light yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Methylvaleryl chloride is used in various scientific research applications, including:
Safety and Hazards
4-Methylvaleryl chloride is classified as a Category 3 flammable liquid and a Sub-category 1B skin corrosive . It can cause severe skin burns and eye damage . It’s recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
This compound is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid, and it’s used in the synthesis of various chemical compounds . .
Mode of Action
The mode of action of 4-Methylvaleryl chloride is not well-studied. As an acyl chloride, it is highly reactive and can participate in acylation reactions, where it can donate its acyl group to other molecules. This reactivity is often harnessed in organic synthesis .
Biochemical Pathways
It’s known that acyl chlorides, including this compound, are commonly used in organic synthesis to introduce acyl groups into molecules .
Result of Action
As an acyl chloride, it is a highly reactive molecule that can participate in a variety of chemical reactions, potentially leading to various molecular and cellular effects depending on the context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity can be influenced by factors such as pH and temperature . Moreover, it’s important to note that this compound is a flammable liquid and can react with water, producing hydrochloric acid .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methylvaleryl chloride are not well-studied. It is known that enzymes capable of converting natural E. coli metabolites into 4-methyl-pentanol (4MP) via coenzyme A (CoA)-dependent chemistry were taken from nine different organisms to form a ten-step de novo pathway . The protein encoded by PcAAE2 was biochemically characterized in vitro and shown to catalyze the formation of 4MVCoA from 4-methylvaleric acid .
Molecular Mechanism
It is known that the protein PcAAE2 can catalyze the formation of 4MVCoA from 4-methylvaleric acid
Metabolic Pathways
It is known that the protein PcAAE2 can catalyze the formation of 4MVCoA from 4-methylvaleric acid
Subcellular Localization
It is known that the protein PcAAE2, which can catalyze the formation of 4MVCoA from 4-methylvaleric acid, is localized in the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylvaleryl chloride can be synthesized through the reaction of 4-methylvaleric acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the by-products are sulfur dioxide and hydrogen chloride gases .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of 4-methylvaleric acid to a reactor containing thionyl chloride, followed by distillation to purify the product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylvaleryl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methylvaleric acid and hydrogen chloride.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to neutralize the hydrogen chloride formed during the reaction.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Comparison with Similar Compounds
Valeryl chloride: Similar structure but lacks the methyl group at the fourth position.
Isocaproyl chloride: Another acyl chloride with a similar structure but different branching.
Pentanoyl chloride: Similar carbon chain length but without the methyl substitution
Uniqueness: 4-Methylvaleryl chloride is unique due to the presence of the methyl group at the fourth position, which can influence its reactivity and the properties of the resulting derivatives. This structural feature can lead to differences in boiling points, reactivity, and the types of products formed compared to its analogs .
Properties
IUPAC Name |
4-methylpentanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWCVXFHTHCJJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068072 | |
Record name | Pentanoyl chloride, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38136-29-7 | |
Record name | 4-Methylpentanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38136-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoyl chloride, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038136297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoyl chloride, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanoyl chloride, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylvaleryl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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